1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Description
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a chemical compound with the molecular formula C14H14N2O4S2 It is a derivative of benzene, characterized by the presence of diazomethylene and disulfonyl groups attached to the benzene ring
Properties
IUPAC Name |
1-[diazo-(2-methylphenyl)sulfonylmethyl]sulfonyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-11-7-3-5-9-13(11)22(18,19)15(17-16)23(20,21)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDZIRDAUNQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567639 | |
| Record name | 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-45-6 | |
| Record name | 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mild Preparation Method Using Electron-Withdrawing Group (EWG)-Substituted Benzenesulfonyl Chloride
A patented mild preparation method involves the following key steps:
- Starting Materials: EWG-substituted benzenesulfonyl chloride (where EWG can be nitro, trifluoromethyl, cyano groups, etc.) and hydrazine hydrate.
- Reaction Conditions:
- Step 1: Reaction of sulfonyl chloride with hydrazine hydrate at low temperatures (-30 to 10 °C).
- Step 2: Further transformation at 20-60 °C.
- Molar Ratios: The molar ratio of sulfonyl chloride to hydrazine hydrate ranges from 1:2 to 3.
- Outcome: This method yields a stable diazomethane derivative under mild conditions, avoiding harsh reagents or extreme temperatures.
This approach is particularly suited for preparing diazomethane derivatives with substituted aromatic rings, such as 2-methylbenzene, due to the compatibility of the methyl substituent with the reaction conditions.
Continuous Flow Process for Diazomethane and Its Derivatives
A more advanced, continuous preparation process has been developed for diazomethane and related compounds, which can be adapted for derivatives like 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene):
- Raw Materials: N-methylurea as a safe and non-toxic precursor.
-
- Step S1: Continuous reaction of N-methylurea with sodium nitrite and acid (e.g., hydrochloric acid) in a solvent mixture (water and organic solvents such as chloroform or 2-methyltetrahydrofuran) at 0-120 °C (preferably 10-30 °C) to form N-methyl-N-nitrosourea.
- Step S2: Continuous extraction and back-extraction to isolate N-methyl-N-nitrosourea solution.
- Step S3: Continuous reaction of N-methyl-N-nitrosourea with alkali (KOH, NaOH, etc.) to generate diazomethane-containing product.
- Step S4: Continuous separation and freezing to remove water, yielding an anhydrous diazomethane solution.
-
- Avoids the use of expensive semi-permeable membranes.
- Produces diazomethane solutions with very low water content, suitable for moisture-sensitive reactions.
- Continuous operation enhances safety and scalability.
Relevance: This process can be adapted for preparing diazomethane derivatives such as 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) by modifying the sulfonyl precursors and reaction parameters accordingly.
Comparative Data Table of Preparation Methods
| Aspect | Mild Batch Method (EWG-Substituted Sulfonyl Chloride) | Continuous Flow Process (N-Methylurea Route) |
|---|---|---|
| Starting Materials | EWG-substituted benzenesulfonyl chloride, hydrazine | N-methylurea, sodium nitrite, acid, alkali |
| Reaction Temperature | -30 to 60 °C (stepwise) | 0 to 120 °C (preferably 10-30 °C) |
| Reaction Mode | Batch | Continuous |
| Solvents | Typically organic solvents compatible with sulfonyl chlorides | Water and organic solvents (chloroform, 2-MeTHF) |
| Water Removal | Not specifically addressed | Freezing separation to yield anhydrous solution |
| Safety | Mild conditions reduce hazards | Continuous process improves safety and control |
| Scalability | Moderate | High |
| Cost Efficiency | Moderate | Lower due to continuous operation and no membrane use |
| Suitability for Sensitive Reactions | Moderate | High (anhydrous product) |
Research Findings and Notes
The mild batch method is effective for preparing stable diazomethane derivatives with various electron-withdrawing groups, including methyl-substituted aromatic rings, under controlled low temperatures, minimizing side reactions and decomposition.
The continuous flow process utilizing N-methylurea offers a safer, scalable, and cost-effective alternative, producing high-purity diazomethane derivatives suitable for sensitive synthetic applications. The freezing step for water removal is a key innovation that avoids costly membrane technology.
Both methods emphasize the importance of controlling reaction temperature, molar ratios, and solvent systems to optimize yield and purity.
The continuous process also reduces exposure to hazardous intermediates such as N-methyl-N-nitrosourea, improving operator safety.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
The compound 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) , with the CAS number 14159-45-6 , is a unique chemical structure that has garnered attention in various fields of scientific research. This article delves into its applications, providing comprehensive insights and data.
Industrial Production
In industrial settings, the synthesis may be scaled up using techniques like continuous flow reactors to enhance yield and purity. Optimization of reaction conditions is key to maximizing efficiency.
Scientific Research Applications
The compound has been explored across various scientific disciplines:
Biological Applications
- Biological Activity : Research indicates potential interactions with biomolecules, suggesting that it may possess biological activity that could be harnessed for therapeutic purposes.
- Enzyme Inhibition : The diazomethylene and disulfonyl groups may enable the compound to inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a pharmacological agent, particularly in drug design aimed at targeting specific diseases.
- Pharmacological Studies : Preliminary studies suggest it may have roles in modulating signal transduction pathways.
Industrial Applications
- Specialty Chemicals : Utilized in the production of specialty chemicals with tailored properties for various applications in materials science.
- Chemical Intermediates : Acts as an intermediate in the synthesis of more complex organic molecules.
Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1'-[(Diazomethylene)disulfonyl]bis(benzene) | Lacks methyl groups | Less sterically hindered than its methylated counterpart |
| 1,1'-[(Diazomethylene)disulfonyl]bis(4-methylbenzene) | Methyl groups at different positions | Potentially different reactivity due to position of substituents |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored how derivatives of this compound inhibited certain enzymes involved in cancer metabolism.
- Pharmacological Investigations : Research indicated that modifications to the sulfonyl groups enhanced the bioavailability and efficacy of related compounds in preclinical models.
These findings underscore the versatility and potential utility of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in both academic and industrial settings.
Mechanism of Action
The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) involves its interaction with molecular targets through its diazomethylene and disulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Diazomethylene)disulfonyl]bis(benzene): Similar structure but lacks the methyl groups.
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylbenzene): Similar structure with methyl groups in different positions.
Uniqueness
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a synthetic compound with the chemical formula C14H14N2O4S2. This compound features diazomethylene and disulfonyl groups attached to a biphenyl structure, which may contribute to its biological activity. Research has indicated potential applications in various fields, including medicinal chemistry and materials science.
The biological activity of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is primarily attributed to its ability to interact with biological molecules through its functional groups. The diazomethylene moiety can form reactive intermediates that may participate in enzyme inhibition and modulation of signaling pathways:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing their normal function.
- Signal Transduction Modulation : It can interact with signaling molecules, potentially altering cellular responses.
Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds similar to 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene). For instance, derivatives containing similar functional groups have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's structural features may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of any new compound. Preliminary investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity depending on concentration and exposure time. For example, certain analogs demonstrated significant cytotoxicity at concentrations as low as 2.5 µM, while others remained non-toxic at higher concentrations .
Case Studies
A comprehensive review of related compounds indicates that 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) could exhibit significant biological activity due to its unique structure. Here are some findings from case studies:
- Study on Tyrosinase Inhibition : Similar compounds were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Results indicated that certain derivatives could effectively reduce tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : Compounds with similar structures have been evaluated for antioxidant properties, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Comparative Analysis
To understand the uniqueness of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene), it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,1'-[(Diazomethylene)disulfonyl]bis(benzene) | Lacks methyl groups | Limited activity |
| 1,1'-[(Diazomethylene)disulfonyl]bis(4-methylbenzene) | Methyl groups in different positions | Enhanced antibacterial properties |
| 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | Unique methyl positioning | Potential for diverse biological activity |
Q & A
Q. What are the key safety protocols for handling 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in laboratory settings?
The compound is classified as a Category 1 flammable solid (flammability hazard) and exhibits genotoxic potential, as evidenced by positive reverse mutation tests . To mitigate risks:
- Use flame-resistant lab equipment and avoid open flames.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Conduct experiments in a fume hood with HEPA filtration to minimize inhalation exposure.
- Implement waste disposal protocols for non-degradable materials to reduce environmental persistence .
Q. What synthetic routes are available for preparing 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene), and what are their critical steps?
While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous diazomethylene-sulfonyl compounds (e.g., ferrocene disulfonyl derivatives) are synthesized via sulfonation and diazo-coupling reactions. Key steps include:
- Sulfonation of the parent benzene derivative using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Diazomethane generation in situ from precursors like diphenyldiazomethane (CAS 883-40-9), followed by coupling with sulfonyl chlorides in anhydrous solvents (e.g., benzene or ethyl acetate) .
- Purification via column chromatography (neutral alumina) to isolate the target compound from unreacted sulfonyl chloride .
Q. How can researchers determine the environmental persistence of this compound?
Environmental persistence is indicated by its "not easily degradable" classification . Standard OECD guidelines (e.g., OECD 301B) for biodegradability testing can be applied:
- Conduct a closed bottle test with activated sludge inoculum under aerobic conditions.
- Monitor biochemical oxygen demand (BOD) over 28 days; <10% degradation confirms low biodegradability.
- Complement with hydrolysis studies at pH 4, 7, and 9 to assess stability in aqueous systems .
Advanced Research Questions
Q. How can contradictory genotoxicity data (positive reverse mutation vs. negative chromosome aberration) be resolved?
The compound showed positive Ames test results (reverse mutation) but negative micronucleus/chromosome aberration assays . To address this discrepancy:
- Perform comet assays to detect DNA strand breaks in mammalian cells (e.g., HepG2), which may clarify direct vs. indirect genotoxicity mechanisms.
- Evaluate metabolic activation pathways using S9 liver fractions to identify if reactive intermediates (e.g., sulfonyl radicals) contribute to mutagenicity.
- Cross-validate results with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to assess structural alerts for DNA adduct formation .
Q. What methodological approaches optimize the yield of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in multi-step syntheses?
Yield optimization requires:
- Stoichiometric control : Use a 1.2:1 molar ratio of diazomethane to sulfonyl chloride to prevent side reactions (e.g., dimerization of diazo intermediates).
- Solvent selection : Anhydrous benzene or dichloromethane minimizes hydrolysis of sulfonyl chloride .
- Temperature modulation : Maintain reaction temperatures below 40°C to prevent thermal decomposition of diazo groups .
- Real-time monitoring : Employ TLC (silica gel, eluent: hexane/ethyl acetate 3:1) to track reaction progress and terminate before byproduct formation .
Q. How does the compound’s sulfonyl-diazo structure influence its reactivity in polymer additive applications?
The sulfonyl group enhances thermal stability, while the diazo moiety enables crosslinking via UV or thermal activation (e.g., in epoxy resins):
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (expected >200°C) to assess suitability for high-temperature polymers.
- Crosslinking efficiency : Use FTIR to track disappearance of diazo peaks (∼2100 cm⁻¹) post-curing.
- Compare mechanical properties (tensile strength, modulus) of polymer composites with/without the additive to quantify reinforcement effects .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
Variability often arises from impurities in diazo precursors or incomplete sulfonation:
- Precursor purification : Recrystallize diphenyldiazomethane (CAS 883-40-9) from petroleum ether to ≥98% purity before use .
- In-line analytics : Implement HPLC-UV (λ = 254 nm) to monitor sulfonyl chloride purity during synthesis.
- Design of experiments (DoE) : Use response surface methodology to optimize reaction time, temperature, and stoichiometry .
Methodological Notes
- Toxicity testing : Follow OECD Guidelines 471 (Ames test) and 487 (micronucleus) for regulatory compliance .
- Synthetic scalability : Pilot-scale reactions should use jacketed reactors with precise temperature control to maintain safety and reproducibility .
- Data interpretation : Cross-reference experimental results with computational models (e.g., DFT for reaction mechanism elucidation) to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
